molecular formula C14H18O2 B13086522 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone CAS No. 1414926-65-0

2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone

Cat. No.: B13086522
CAS No.: 1414926-65-0
M. Wt: 218.29 g/mol
InChI Key: MTZCULKBCXZEHR-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is a ketone derivative characterized by a cyclohexyl group attached to the ethanone moiety, with a hydroxyphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-hydroxyacetophenone under controlled conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ketone and hydroxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Cyclohexyl-1-(4-hydroxyphenyl)ethanone
  • 2-Cyclohexyl-1-(3-hydroxyphenyl)ethanone
  • 2-Cyclohexyl-1-(2-methoxyphenyl)ethanone

Comparison: 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

CAS No.

1414926-65-0

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclohexyl-1-(2-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H18O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2

InChI Key

MTZCULKBCXZEHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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